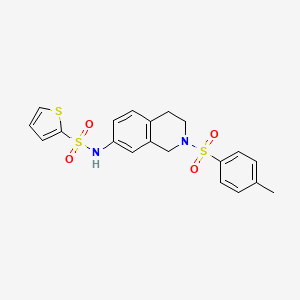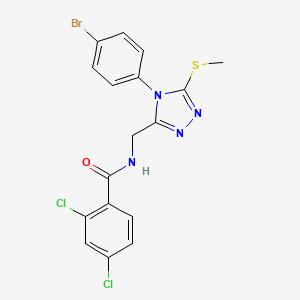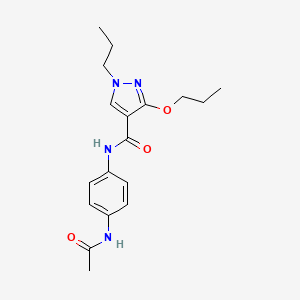![molecular formula C14H15N5O2S B2716721 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylthiophene-2-carboxamide CAS No. 2034547-38-9](/img/structure/B2716721.png)
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H15N5O2S and its molecular weight is 317.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Chemistry and Compound Derivatives
Research in synthetic chemistry has led to the development of various derivatives of [1,2,4]triazolo[4,3-a]pyrazine, demonstrating the compound's versatility and potential for generating new substances with significant biological activities. For instance, [1,2,4]triazolo[4,3-a]pyrazine derivatives have been synthesized for their promising antibacterial activities, showcasing the compound's role in creating new antimicrobials (El-Agrody et al., 2000).
Antimicrobial and Antifungal Activities
Several studies have focused on synthesizing [1,2,4]triazolo[4,3-a]pyrazine derivatives to explore their antimicrobial and antifungal potentials. For example, new pyrazoline and pyrazole derivatives, incorporating [1,2,4]triazolo[4,3-a]pyrazine structures, have been synthesized and shown to possess significant antimicrobial activity against a variety of bacterial and fungal strains (Hassan, 2013).
Antiviral and Anti-HIV Potential
Derivatives of [1,2,4]triazolo[4,3-a]pyrazine have also been explored for their potential antiviral activities, including against HIV-1. For instance, triazenopyrazole derivatives have been synthesized and shown moderate activity against HIV-1, indicating the potential of [1,2,4]triazolo[4,3-a]pyrazine derivatives in antiviral research (Larsen et al., 1999).
Herbicidal Activity
Additionally, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, a related class of compounds, have been prepared and found to possess excellent herbicidal activity on a broad spectrum of vegetation, demonstrating the agricultural applications of [1,2,4]triazolo[4,3-a]pyrazine derivatives (Moran, 2003).
Mecanismo De Acción
Target of Action
The primary targets of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylthiophene-2-carboxamide are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively .
Mode of Action
This compound interacts with its targets, c-Met and VEGFR-2, by inhibiting their kinase activities . This inhibition results in the disruption of downstream signaling pathways that are essential for cell proliferation and angiogenesis .
Biochemical Pathways
The biochemical pathways affected by this compound involve the c-Met and VEGFR-2 signaling pathways . The compound’s action on these targets disrupts the downstream effects of these pathways, which include cell proliferation and angiogenesis .
Pharmacokinetics
The compound’s potent inhibitory activities against its targets suggest that it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and angiogenesis . Specifically, the compound has been shown to exhibit excellent antiproliferative activities against various cancer cell lines .
Propiedades
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c1-3-21-14-12-18-17-11(19(12)5-4-15-14)7-16-13(20)10-6-9(2)8-22-10/h4-6,8H,3,7H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQFQOFNNTWAJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-diethyl 3-methyl-5-[2-({8-oxo-5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate](/img/structure/B2716643.png)
![(E)-4-(Dimethylamino)-N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]but-2-enamide](/img/structure/B2716644.png)
![{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine](/img/structure/B2716646.png)

![2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2716648.png)

![3-(1H-benzimidazol-2-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2716650.png)
![methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxooxolan-3-yl]-2-methyl-3-oxobutanoate](/img/structure/B2716653.png)
![2-{[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2716654.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-fluorophenyl)urea](/img/structure/B2716655.png)

![N-cyclopropyl-6-[3-({[4-(trifluoromethyl)phenyl]methyl}amino)pyrrolidin-1-yl]pyridine-3-carboxamide](/img/structure/B2716658.png)

